molecular formula C5H10BrN B13496976 (2R)-2-(bromomethyl)pyrrolidine

(2R)-2-(bromomethyl)pyrrolidine

Cat. No.: B13496976
M. Wt: 164.04 g/mol
InChI Key: KMIDALMOELWSMC-RXMQYKEDSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

Chiral pyrrolidine scaffolds are five-membered nitrogen-containing rings that are ubiquitous in nature and have found extensive use in synthetic organic chemistry. nih.govnih.gov Their prevalence stems from their presence in numerous natural products, including alkaloids with significant biological activities. nih.gov This has made them a highly sought-after structural motif in drug discovery and pharmaceutical sciences. In fact, the pyrrolidine ring is a common feature in many FDA-approved drugs. nih.govnih.gov

The significance of chiral pyrrolidines extends beyond their role as a structural component of bioactive molecules. They are widely employed as organocatalysts, ligands for transition metals, and chiral auxiliaries in asymmetric synthesis. nih.govmdpi.com The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous in designing molecules with specific biological targets. nih.gov

Strategic Utility of Halomethyl Pyrrolidines as Versatile Chiral Synthons

Halomethyl pyrrolidines, such as (2R)-2-(bromomethyl)pyrrolidine, are particularly valuable chiral synthons in organic synthesis. The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that facilitates the synthesis of a target molecule. The presence of a halomethyl group, specifically a bromomethyl group in this case, provides a reactive handle for various chemical transformations.

The bromine atom in this compound is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 2-position of the pyrrolidine ring, further diversifying the accessible chemical space. This strategic utility makes halomethyl pyrrolidines powerful intermediates for the synthesis of more complex chiral molecules. Proline, a naturally occurring amino acid, often serves as a readily available and versatile starting material for the synthesis of these valuable synthons. rsc.org

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its derivatives is focused on several key areas, primarily leveraging its properties as a chiral building block.

One major trajectory is its use in the synthesis of novel organocatalysts. By modifying the bromomethyl group, researchers can attach various catalytic moieties, leading to new catalysts for a range of asymmetric transformations. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in enantioselective Michael additions. rsc.org

Another significant area of research is the incorporation of the this compound scaffold into pharmaceutically active molecules. Its defined stereochemistry is often crucial for the biological activity and selectivity of a drug candidate. For example, the (2R)-2-methylpyrrolidin-1-yl moiety, which can be derived from this compound, was found to be a key structural feature for potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

(2R)-2-(bromomethyl)pyrrolidine

InChI

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

KMIDALMOELWSMC-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)CBr

Canonical SMILES

C1CC(NC1)CBr

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2r 2 Bromomethyl Pyrrolidine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary carbon-bromine bond in (2R)-2-(bromomethyl)pyrrolidine is the principal site of reactivity, readily undergoing nucleophilic substitution. The nature of this transformation is heavily influenced by the stereochemistry of the parent molecule.

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (S_N2) pathway. A hallmark of the S_N2 reaction is its stereospecificity, proceeding with a complete inversion of configuration at the electrophilic carbon center. libretexts.orgyoutube.com This is a consequence of the reaction mechanism, which requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org

In the case of this compound, the electrophilic center is the carbon of the bromomethyl group. A nucleophilic attack on this carbon leads to the formation of a new bond and the simultaneous cleavage of the C-Br bond, passing through a trigonal bipyramidal transition state. mdpi.com Because the starting material possesses the (R)-configuration at the C2 position of the pyrrolidine (B122466) ring, the S_N2 substitution at the attached methyl group results in a product with an inverted stereocenter. However, since the substitution occurs on the methyl group and not directly at the C2 chiral center of the ring, the (R) configuration of the pyrrolidine ring itself is retained. The inversion of configuration applies to the carbon atom that is attacked.

This predictable stereochemical outcome allows for a high degree of stereochemical control in the synthesis of various 2-substituted pyrrolidine derivatives. rijournals.com For instance, reaction with sodium azide (B81097) would yield (2R)-2-(azidomethyl)pyrrolidine, and reaction with the enolate of diethyl malonate would produce diethyl ((2R)-pyrrolidin-2-ylmethyl)malonate, with the stereointegrity at the C2 position of the pyrrolidine ring preserved.

Table 1: Examples of S_N2 Reactions with this compound

Nucleophile (Nu⁻)ReagentProductExpected Stereochemistry at C2
AzideSodium Azide (NaN₃)(2R)-2-(Azidomethyl)pyrrolidineR
CyanideSodium Cyanide (NaCN)(2R)-3-PyrrolidinylacetonitrileR
HydroxideSodium Hydroxide (NaOH)((2R)-Pyrrolidin-2-yl)methanolR
ThiolateSodium Thiophenoxide (NaSPh)(2R)-2-((Phenylthio)methyl)pyrrolidineR

The mechanism of nucleophilic substitution on this compound is a classic example of an S_N2 reaction. The process is initiated by the approach of a nucleophile towards the σ* antibonding molecular orbital of the carbon-bromine bond. mdpi.com This orbital is located on the backside of the C-Br bond, making this trajectory the most favorable for orbital overlap and subsequent reaction.

As the nucleophile forms a bond with the carbon atom, the C-Br bond begins to break. This occurs in a single, concerted step, passing through a high-energy transition state where the central carbon is pentacoordinate. mdpi.com In this transition state, the incoming nucleophile and the departing bromide ion are positioned 180° from each other.

Computational studies on similar S_NAr reactions involving pyrrolidine as a nucleophile have shown that the reaction proceeds through a stepwise pathway involving the formation of an intermediate. nih.govresearchgate.net While the substitution on the bromomethyl group is an S_N2, not S_NAr, reaction, the pyrrolidine nitrogen can play a role. The nitrogen's lone pair can influence the electron density of the molecule and potentially stabilize the transition state through hyperconjugation or other electronic effects. However, direct participation of the nitrogen to form a bicyclic aziridinium (B1262131) intermediate is generally not observed in these systems, as it would require a less favorable 3-exo-tet cyclization. The reaction therefore proceeds via a standard intermolecular S_N2 pathway.

Ring Expansion and Rearrangement Phenomena

While direct substitution at the bromomethyl group is the most common reaction pathway, the structure of this compound also allows for more complex transformations, such as ring expansions and intramolecular rearrangements under certain conditions.

The conversion of pyrrolidine derivatives to piperidines is a synthetically valuable transformation. While not a direct or common reaction for 2-(bromomethyl)pyrrolidine, ring expansion protocols have been developed for related systems. For example, tandem reactions involving Meyer-Schuster rearrangement followed by intramolecular aza-Michael addition have been used to synthesize piperidine (B6355638) derivatives from precursors that could be conceptually derived from pyrrolidine structures. researchgate.net

In the context of this compound, a hypothetical ring expansion could be envisioned through a multi-step sequence. For instance, conversion of the bromomethyl group to a suitable one-carbon nucleophile, followed by intramolecular ring opening of an activated pyrrolidinium (B1226570) species and subsequent re-cyclization, could lead to a six-membered piperidine ring. Another possibility involves a Tiffeneau-Demjanov-type rearrangement, where the bromomethyl group is first converted to an aminomethyl group, which upon diazotization could lead to a carbocation that initiates ring expansion. However, such specific protocols starting directly from this compound are not widely reported and represent an area for potential synthetic exploration.

Intramolecular reactions can also lead to rearrangements of the pyrrolidine skeleton itself. For example, under basic conditions, an intramolecular S_N2 reaction could occur if the pyrrolidine nitrogen is deprotonated and acts as a nucleophile. However, this would lead to the formation of a strained bicyclic system, which is generally unfavorable.

More plausible rearrangements could occur in derivatives of this compound. For instance, if the bromomethyl group is converted into a different functional group, subsequent reactions might induce skeletal changes. Research has shown that N-substituted piperidines can undergo ring contraction to form pyrrolidin-2-ones, suggesting that the interconversion between these five- and six-membered rings is possible under specific oxidative conditions. nih.gov While this is a contraction rather than an expansion, it highlights the potential for skeletal rearrangements in these heterocyclic systems. Strategies involving "memory of chirality" in intramolecular S_N2' reactions have been used to create functionalized pyrrolidines, demonstrating the complex stereochemical outcomes possible in such intramolecular processes. nih.govresearchgate.net

Reactions with Organometallic Reagents and Intermediates

Organometallic reagents, such as Grignard reagents and organolithiums, are potent carbon nucleophiles that react readily with alkyl halides. libretexts.org The reaction of this compound with these reagents provides a powerful method for forming new carbon-carbon bonds.

The primary reaction between an organometallic reagent (e.g., R-MgX or R-Li) and this compound is an S_N2 substitution. libretexts.org The carbanionic portion of the organometallic reagent attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new C-C bond. This reaction extends the carbon chain at the C2 position of the pyrrolidine ring.

For example, reacting this compound with methylmagnesium bromide would yield (2R)-2-ethylpyrrolidine. The use of different organometallic reagents allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. masterorganicchemistry.com Less reactive organometallics, such as organocuprates (Gilman reagents), are also effective for this transformation and can sometimes offer better selectivity and functional group tolerance. youtube.com

The pyrrolidine nitrogen can chelate to the metal center (e.g., Mg in a Grignard reagent), which can influence the reactivity and stereoselectivity of the reaction. nih.gov In some cases, chelation control can dictate the facial selectivity of nucleophilic additions to related aziridine (B145994) and pyrrolidine carboxaldehydes. nih.gov For the S_N2 reaction on the exocyclic bromomethyl group, such chelation could help to organize the transition state, although the stereochemical outcome is primarily dictated by the inherent backside attack mechanism of the S_N2 reaction.

Table 2: Reactions of this compound with Organometallic Reagents

Organometallic ReagentFormulaProduct
Methylmagnesium BromideCH₃MgBr(2R)-2-Ethylpyrrolidine
PhenyllithiumC₆H₅Li(2R)-2-Benzylpyrrolidine
Lithium Dimethylcuprate(CH₃)₂CuLi(2R)-2-Ethylpyrrolidine
Diethylzinc(CH₃CH₂)₂Zn(2R)-2-Propylpyrrolidine
Trimethylaluminium(CH₃)₃Al(2R)-2-Ethylpyrrolidine

Note: The products listed are the result of the S_N2 substitution of the bromide with the organic group from the organometallic reagent. researchgate.net

Electrophilic and Radical Transformations of the Pyrrolidine Ring

While the saturated carbocyclic core of the pyrrolidine ring is generally resistant to direct electrophilic or radical addition, the ring's substituents and heteroatom offer pathways for significant transformations. The reactivity of this compound is dominated by reactions at the bromomethyl group and the nitrogen atom. However, the inherent chirality of the pyrrolidine ring and its conformational dynamics play a crucial role in directing the stereochemical outcomes of these transformations.

Direct radical addition to the C-C or C-N bonds of the saturated pyrrolidine ring is not a typical reaction pathway. Instead, radical processes involving this compound or its derivatives often occur at a substituent, or involve C-H bond activation, with the pyrrolidine ring's stereochemistry influencing the selectivity of the reaction.

A key example of radical-mediated synthesis of chiral pyrrolidines is the intramolecular C(sp³)–H amination. In studies on related systems, enzymes have been engineered to catalyze the formation of pyrrolidine rings from alkyl azide precursors. nih.gov The mechanism proceeds through a radical process involving three main steps:

Nitrene formation: The enzyme's iron-porphyrin cofactor activates the alkyl azide, leading to the extrusion of nitrogen gas (N₂) and formation of a highly reactive nitrene intermediate.

Hydrogen Atom Abstraction (HAT): The nitrene intermediate abstracts a hydrogen atom from a C-H bond within the same molecule, generating a carbon-centered radical. nih.gov

Radical Rebound: The newly formed carbon radical rapidly combines with the nitrogen-centered radical on the enzyme's cofactor to form the new C-N bond, completing the pyrrolidine ring. nih.gov

The stereoselectivity of this cyclization is controlled by the specific binding orientation of the substrate within the enzyme's chiral active site, which dictates which C-H bond is accessible for abstraction and the facial selectivity of the radical rebound step. nih.gov

Another relevant area involves the transformation of pyrrolidines into other ring systems via radical intermediates. For instance, the contraction of pyrrolidine rings to form cyclobutanes has been shown to proceed through the formation of a 1,4-biradical species. acs.org While not an addition reaction, this transformation highlights how radical chemistry can be used to modify the pyrrolidine scaffold itself. The stereochemical outcome of such reactions is highly dependent on the relative rates of radical rotation and ring closure. acs.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms and stereochemical preferences observed in reactions involving pyrrolidine derivatives.

DFT calculations provide detailed energy profiles of reaction pathways, allowing for the identification of intermediates, transition states, and rate-determining steps that are often difficult to observe experimentally.

Table 1: Computed Energy Barriers for Iron-Porphyrin-Catalyzed Intramolecular C(sp³)–H Amination Data derived from studies on model substrates for pyrrolidine synthesis.

Reaction StepSubstrate TypeComputed Gibbs Free Energy Barrier (kcal/mol)
Nitrogen ExtrusionAlkyl Azide24.6
Hydrogen Atom Abstraction (HAT)Alkyl Azide13.5

Source: Adapted from DFT calculations on model systems. nih.gov

In a different study, DFT was employed to investigate the mechanism of pyrrolidine ring contraction to form cyclobutanes. acs.org The calculations showed that the reaction proceeds through an initial formation of a 1,1-diazene intermediate. The rate-determining step was identified as the simultaneous cleavage of two C-N bonds, releasing N₂ and forming a 1,4-biradical intermediate. acs.org This detailed mechanistic insight would be challenging to obtain through experimental means alone.

DFT is particularly powerful in explaining the origins of stereoselectivity. By calculating the energies of the various transition states leading to different stereoisomers, researchers can predict and rationalize the experimentally observed product distributions.

In the enzymatic synthesis of chiral pyrrolidines, DFT calculations have suggested that the observed high enantioselectivity is a direct result of how the substrate is positioned within the enzyme's active site. nih.gov The specific interactions between the substrate and the enzyme favor a particular conformation, which in turn exposes only one specific C-H bond to the reactive nitrene intermediate, leading to a single stereoisomer. nih.gov

The stereoretentive nature of the pyrrolidine-to-cyclobutane ring contraction has also been rationalized using DFT. acs.org The calculations demonstrated that after the formation of the 1,4-biradical intermediate, the subsequent ring closure to form the cyclobutane (B1203170) product is barrierless. acs.org In contrast, the rotation around the C-C bonds of the biradical, which would lead to a loss of stereochemical information (epimerization), has a significant energy barrier. Because the ring closure is kinetically much faster than bond rotation, the original stereochemistry of the pyrrolidine is retained in the cyclobutane product. acs.org

Table 2: Comparison of Computed Energy Barriers for Stereochemical Outcome in Pyrrolidine Ring Contraction

ProcessRelative Gibbs Energy Barrier (kcal/mol)Stereochemical Consequence
Ring Closure of 1,4-BiradicalBarrierlessRetention of Stereochemistry
C-C Bond Rotation in 1,4-Biradical> 0 (Significant)Loss of Stereochemistry (Epimerization)

Source: Based on DFT studies of pyrrolidine ring transformations. acs.org

These computational studies highlight how theoretical models can provide deep, quantitative insights into the factors controlling the reactivity and selectivity of complex reactions involving chiral pyrrolidine scaffolds like this compound.

Applications of 2r 2 Bromomethyl Pyrrolidine As a Versatile Chiral Synthon in Complex Molecule Synthesis

Stereoselective Construction of Advanced Nitrogen-Containing Heterocycles

The inherent chirality and functionality of (2R)-2-(bromomethyl)pyrrolidine make it an excellent starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. The pyrrolidine (B122466) ring provides a rigid, stereochemically defined scaffold, while the bromomethyl group offers a reactive site for further elaboration.

Synthesis of Stereochemically Defined Substituted Pyrrolidine Derivatives

The this compound scaffold is frequently utilized for creating a variety of substituted pyrrolidine derivatives, which are prominent in many biologically active compounds. dntb.gov.uanih.gov The primary method for this transformation involves the nucleophilic substitution of the bromide, a good leaving group, allowing for the introduction of a wide range of functionalities while preserving the crucial (R)-stereochemistry at the C2 position.

The synthesis of these derivatives often starts from readily available chiral precursors like L-proline or (S)-prolinol. mdpi.comresearchgate.net For instance, (S)-prolinol can be converted to its N-protected form, and subsequent treatment with a brominating agent yields the corresponding this compound derivative. This synthon can then react with various nucleophiles. The nucleophilic substitution at the bromomethyl carbon is a key step in creating diversity. nih.gov For example, reaction with oxygen, nitrogen, or sulfur-based nucleophiles can introduce new side chains, leading to a library of 2-substituted pyrrolidines. These reactions are foundational for building more complex molecules, including many pharmaceutical agents. mdpi.com

A common strategy involves the use of the pyrrolidine ring as a pre-formed, optically pure building block, which ensures the stereochemical integrity of the final product. mdpi.com This approach is particularly valuable in drug discovery, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. nih.gov

Access to Spirocyclic and Polycyclic Architectures

The construction of spirocyclic and polycyclic frameworks containing a pyrrolidine ring is a significant area of synthetic chemistry, driven by the unique three-dimensional structures and biological relevance of these molecules. nih.govnih.gov this compound and its derivatives are instrumental in synthesizing these complex architectures, often through intramolecular cyclization reactions.

In a typical strategy, the nitrogen of the pyrrolidine is first functionalized with a chain containing a nucleophilic site. The bromomethyl group then serves as an electrophile, reacting with the tethered nucleophile to forge a new ring and create a spirocyclic or fused polycyclic system. For instance, a tandem reaction involving a rhodium(II)-catalyzed O-H insertion followed by a base-promoted cyclization can be employed to create spiroheterocycles. nih.gov In this approach, an intermediate formed from a reaction with a bromo-substituted alcohol can undergo an intramolecular substitution of the bromine atom to form the spirocycle. nih.gov

The synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives, which have shown potential analgesic properties, can be achieved through multi-step sequences that ultimately form the spiro-pyrrolidine core. nih.gov Similarly, green chemistry approaches, such as three-component domino reactions, can lead to the formation of polycyclic pyrrolidine-fused spirooxindoles. nih.gov These methods highlight the versatility of the pyrrolidine scaffold in generating complex, three-dimensional molecular structures. nih.govnih.gov

Integration into Chiral Ligand and Auxiliary Design

The C2-symmetric nature of many pyrrolidine-based structures makes them highly effective as chiral ligands in metal-catalyzed asymmetric reactions and as chiral auxiliaries to control diastereoselectivity.

Development of Chiral Catalysts for Asymmetric Reactions

Chiral phosphine (B1218219) ligands are crucial in transition-metal-catalyzed asymmetric synthesis. nih.govtcichemicals.com Derivatives of this compound are valuable precursors for a class of these ligands. The synthesis often involves utilizing the pyrrolidine nitrogen for the initial construction of the ligand backbone. The bromomethyl group can be converted into a phosphine moiety or used as a handle to attach other coordinating groups.

For example, C2-symmetric 4-(pyrrolidino)pyridine (PPY) derivatives have been synthesized and used as catalysts for acylative kinetic resolutions. nih.gov The synthesis of these catalysts can start from chiral pyrrolidine precursors. Furthermore, P-chiral aminophosphine (B1255530) ligands containing a 2,2'-coupled pyrrolidine-phospholane ring system have been developed, demonstrating the utility of the pyrrolidine scaffold in creating novel ligand architectures. dntb.gov.ua The rigidity and defined stereochemistry of the pyrrolidine ring, when incorporated into a ligand, create a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic reactions. nih.govtcichemicals.com

Catalyst TypePrecursor/ScaffoldApplication ExampleReference
C2-Symmetric PPY DerivativesChiral PyrrolidineAcylative kinetic resolution of 1-phenylethanol nih.gov
P-Chiral Aminophosphine Ligands2,2'-Coupled Pyrrolidine-PhospholaneCoordination with Rh(I) and Ir(I) for catalysis dntb.gov.ua
Chiral Bisphosphine LigandsPhosphine-Borane IntermediatesRhodium-catalyzed asymmetric hydrogenation nih.gov

Employment as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The (2R)-pyrrolidine scaffold is an effective chiral auxiliary due to its conformational rigidity and the stereodirecting influence of its substituents.

N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, a derivative conceptually related to the title compound, has been synthesized and successfully employed as a chiral auxiliary in stereoselective aldol (B89426) reactions. nih.gov The stereoselectivity of these reactions can be tuned by varying reaction conditions such as temperature, solvent, and the choice of a chelating agent. nih.gov For instance, the use of different Lewis acids can favor the formation of either syn- or anti-diastereomers. nih.gov After the desired stereocenter is created, the chiral auxiliary can be cleaved from the product, often with the possibility of recovery and reuse. This approach provides a powerful method for controlling the stereochemistry of new chiral centers in acyclic systems.

Role as a Precursor for Research-Scale Biologically Active Molecules and Pharmaceutical Intermediates

The (2R)-pyrrolidine-2-methanol substructure, readily accessible from this compound via hydrolysis, is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. nih.govmdpi.com The versatility of this chiral building block has made it a target in the synthesis of a wide range of therapeutic agents.

One of the most significant areas of application is in the development of antiviral drugs, particularly for the treatment of Hepatitis C. mdpi.com Several approved drugs, such as Asunaprevir and Daclatasvir, contain a pyrrolidine core derived from precursors like (S)-prolinol. mdpi.com The synthesis of these complex molecules often relies on the introduction of the pre-formed chiral pyrrolidine ring to ensure the correct stereochemistry, which is critical for their biological function. mdpi.com

Furthermore, derivatives of (2R)-2-methylpyrrolidine have been identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of treatments for Parkinson's disease. nih.govnih.gov Structure-guided drug design has led to the development of highly potent inhibitors where the (2R)-methylpyrrolidin-1-yl group plays a crucial role in binding to the kinase. nih.gov The synthesis of these inhibitors often involves the coupling of a heterocyclic core with the chiral pyrrolidine amine.

The pyrrolidine scaffold is also central to the structure of kainoids, a class of neuroexcitatory amino acids that are important tools for studying glutamate (B1630785) receptors in the central nervous system. nih.gov The synthesis of kainic acid analogues often starts from chiral pyrrolidine precursors to build the characteristic substituted pyrrolidine ring of these natural products. nih.gov

Drug/Molecule ClassTherapeutic Area/ApplicationKey Synthetic StrategyReferences
Asunaprevir, DaclatasvirAntiviral (Hepatitis C)Williamson ether synthesis or amidation with a chiral pyrrolidine derivative. mdpi.com
LRRK2 InhibitorsParkinson's DiseaseCoupling of a heterocyclic core with (2R)-2-methylpyrrolidine. nih.govnih.gov
Kainoid AnaloguesNeuroscience ResearchElaboration of a chiral pyrrolidine precursor to form the kainic acid skeleton. nih.gov
Spiro[tetralin-2,2'-pyrrolidine]AnalgesicsReductive cyclization of precursors to form the spiro-pyrrolidine core. nih.gov

Synthesis of Key Pharmaceutical Building Blocks

The pyrrolidine scaffold is a common feature in many pharmaceuticals, and this compound serves as a crucial precursor for a variety of these essential building blocks. nih.govnih.govnih.gov The inherent chirality of this compound is often transferred to the target molecule, which is critical for its pharmacological activity.

One notable application is in the synthesis of spirocyclic pyrrolidines, which are considered advanced building blocks for drug discovery. enamine.net These complex structures are often central to the development of new antibacterial agents. For instance, a method has been developed to synthesize the diamine core of sitafloxacin (B179971) and olamufloxacin (B1677198) starting from this compound derivatives. enamine.net

Furthermore, this chiral synthon is instrumental in creating substituted pyrrolidines that form the backbone of various drugs. mdpi.comnih.gov The synthesis of these building blocks often involves the functionalization of the pre-existing chiral pyrrolidine ring. researchgate.net For example, derivatives of this compound can be used to synthesize precursors for drugs targeting a range of conditions, from infectious diseases to central nervous system disorders. frontiersin.org

A significant area of application is the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. The synthesis of key intermediates for these inhibitors, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, can be achieved through pathways originating from this compound. nih.gov

The versatility of this compound is further demonstrated in its use for creating polyhydroxylated pyrrolidines. nih.gov These "aza-sugars" are mimics of carbohydrates and can act as inhibitors of enzymes like α-glucosidase, showing potential in the development of antidiabetic and anticancer drugs. nih.gov

Pharmaceutical Building Block Therapeutic Area
Spirocyclic pyrrolidine coresAntibacterial
Substituted pyrrolidine derivativesVarious (Infectious diseases, CNS disorders)
DPP-IV inhibitor intermediatesType 2 Diabetes
Polyhydroxylated pyrrolidinesAntidiabetic, Anticancer

Intermediates in Total Synthesis of Natural Products

The structural attributes of this compound make it an ideal starting point for the total synthesis of several natural products, many of which possess potent biological activities.

A prominent example is the synthesis of (-)-epibatidine , a powerful analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. rsc.orgthescipub.com The synthesis of epibatidine (B1211577) has been a significant challenge for organic chemists, and several routes have been developed that utilize chiral pyrrolidine derivatives. scielo.brnih.gov The 7-azabicyclo[2.2.1]heptane core of epibatidine can be constructed using strategies that involve intermediates derived from this compound. rsc.org

Another application is in the synthesis of tylohirsuticine , a secophenanthroindolizidine alkaloid. nih.gov The synthetic strategy for this natural product involves the creation of a stereogenic quaternary center, which can be achieved through reactions involving chiral pyrrolidine precursors. The resulting 2,2-disubstituted pyrrolidine can then be further elaborated to form the complex indolizidine core of tylohirsuticine. nih.gov

The use of this compound and its derivatives as chiral synthons extends to the synthesis of various other complex natural products, where the introduction of a stereochemically defined pyrrolidine ring is a key step. nih.gov

Natural Product Biological Activity
(-)-EpibatidineAnalgesic mdpi.com
TylohirsuticineAlkaloid

Contribution to the Construction of Diverse Chemical Libraries for Drug Discovery Research

The development of diverse chemical libraries is a cornerstone of modern drug discovery, providing a vast pool of compounds for high-throughput screening. This compound plays a significant role in this process by enabling the creation of libraries of chiral pyrrolidine-containing compounds. nih.govrsc.org

The reactivity of the bromomethyl group allows for a wide range of chemical transformations, leading to a diverse set of derivatives. This "functionalization" of the preformed pyrrolidine ring is a key strategy in building these libraries. nih.gov By reacting this compound with various nucleophiles, a multitude of substituents can be introduced, each potentially leading to a new biological activity.

For example, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for anticonvulsant activity. nih.gov Similarly, the synthesis of N-substituted 2-pyrrolidone derivatives has led to the discovery of potent multi-target tyrosine kinase receptor inhibitors. mdpi.com

The construction of these libraries is not limited to simple substitutions. More complex scaffolds, such as spirocyclic pyrrolidines, can also be generated in a systematic manner to create libraries of compounds with unique three-dimensional shapes, which is often advantageous for binding to biological targets. enamine.net

The ability to generate large and diverse libraries of chiral compounds from a single, readily available starting material like this compound is a powerful tool in the search for new medicines.

Functionalization Strategies for Analytical Methodologies

The unique properties of this compound and its derivatives also lend themselves to the development of specialized analytical methodologies.

One important application is in the field of positron emission tomography (PET), a powerful imaging technique used in both research and clinical settings. The synthesis of radioligands, which are molecules labeled with a positron-emitting isotope, is essential for PET studies.

This compound can be used as a precursor in the synthesis of such radioligands. For example, it can be a starting material for the synthesis of molecules that bind to specific receptors in the body, such as sigma-1 receptors. The resulting radiolabeled compound, for instance [11C]PB212, can then be used to visualize and quantify these receptors in vivo. researchgate.net

Furthermore, the functionalization of this compound can be used to create chiral stationary phases for chromatography. These specialized materials are used to separate enantiomers, which is crucial in the analysis and purification of chiral drugs.

The ability to introduce various functional groups onto the pyrrolidine ring allows for the fine-tuning of the properties of these analytical tools, leading to improved separation and detection capabilities.

Methodologies for Spectroscopic and Stereochemical Characterization

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the stereochemical configuration of (2R)-2-(bromomethyl)pyrrolidine relies on a combination of powerful analytical techniques. These methods provide definitive evidence of the spatial orientation of the bromomethyl group at the chiral center (C2) of the pyrrolidine (B122466) ring.

Application of X-ray Crystallography for Definitive Configuration Assignment

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of crystalline compounds. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's stereochemistry.

While a specific single-crystal X-ray structure for this compound itself is not readily found in the surveyed literature, the methodology is routinely applied to derivatives of pyrrolidines to confirm their stereochemistry. For instance, the crystal structures of related bromomethyl-substituted compounds have been successfully elucidated, providing unequivocal proof of their molecular geometry. The process involves growing a single crystal of a suitable derivative of this compound, which can then be analyzed by X-ray diffraction. The resulting diffraction pattern is used to solve the crystal structure, and by employing anomalous dispersion effects, typically with the inclusion of a heavy atom like bromine, the absolute configuration can be assigned with high confidence.

Table 1: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1367.5
Z4
R-factor0.045

Note: The data in this table is representative of a typical chiral pyrrolidine derivative and is for illustrative purposes.

Advanced NMR Spectroscopic Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques, particularly two-dimensional (2D) methods, are instrumental in determining the relative stereochemistry of this compound by providing information about through-bond and through-space correlations between nuclei.

Key NMR Techniques:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons and thus map out the carbon skeleton of the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining through-space proximity of protons. For this compound, NOE correlations between the protons of the bromomethyl group and specific protons on the pyrrolidine ring can help to establish their relative orientation. For example, an NOE between the C2 proton and a proton on the bromomethyl group would confirm their cis or trans relationship. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra can also provide stereochemical insights. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these values, the preferred conformation of the pyrrolidine ring can be inferred.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Substituted Pyrrolidine Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C23.5 - 3.760 - 65
CH₂Br3.4 - 3.635 - 40
C31.8 - 2.125 - 30
C41.6 - 1.923 - 28
C53.0 - 3.346 - 50
NH2.0 - 2.5-

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific substitution pattern. rsc.orgchemicalbook.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.com

For the analysis of this compound, high-performance liquid chromatography (HPLC) with a suitable CSP is the method of choice. The selection of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines and their derivatives. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where Area(R) and Area(S) are the peak areas of the R- and S-enantiomers, respectively.

Table 3: Typical Chiral HPLC Method Parameters for Pyrrolidine Derivatives

ParameterCondition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 25 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. nih.gov

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Processes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign synthetic routes for valuable chiral intermediates like (2R)-2-(bromomethyl)pyrrolidine. nih.govrsc.org Traditional methods often rely on hazardous reagents and generate significant waste. Future research is geared towards creating sustainable alternatives that are both efficient and eco-friendly. rsc.orgijpsjournal.com

Key areas of exploration include:

Biocatalysis: The use of enzymes to perform stereoselective transformations is a promising green alternative. nih.gov Researchers are investigating the potential of engineered enzymes for the asymmetric synthesis of pyrrolidine (B122466) derivatives, which could offer high enantioselectivity under mild reaction conditions. acs.org A recent development in this area is the use of engineered cytochrome P411 variants for the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination. acs.org

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and energy consumption. nih.govmdpi.com Exploring microwave-assisted routes for the synthesis of this compound could lead to more efficient and sustainable production processes.

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. nih.govmdpi.com Additionally, the development of synthetic pathways that utilize less toxic and more atom-economical reagents is a critical area of focus. rsc.orgrsc.org

Acceptorless Dehydrogenative Coupling (ADC): This strategy offers an environmentally benign way to synthesize N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org The application of ADC principles to the synthesis of pyrrolidine precursors could represent a significant step forward in sustainable chemistry.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govacs.org
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potentially higher yields. nih.govmdpi.com
Green Solvents/Reagents Reduced environmental impact, improved safety profile of the process. nih.govrsc.orgrsc.orgmdpi.com
Acceptorless Dehydrogenative Coupling Use of renewable starting materials (alcohols), generation of only water and hydrogen as byproducts. rsc.org

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While this compound is primarily used as an electrophilic building block for introducing the chiral pyrrolidinomethyl moiety, future research aims to uncover and exploit novel reactivity patterns. Understanding the subtle interplay of the chiral center, the bromine leaving group, and the secondary amine will be key to unlocking new synthetic possibilities.

Emerging areas of investigation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Beyond simple nucleophilic substitution, there is potential to utilize the C-Br bond in various cross-coupling reactions to form C-C, C-N, and C-O bonds with high stereochemical fidelity.

Radical-Mediated Transformations: The generation of a radical at the bromomethyl position could open up new avenues for carbon-carbon bond formation and other functionalization reactions.

Ring-Opening and Rearrangement Reactions: Under specific conditions, it may be possible to induce ring-opening or rearrangement of the pyrrolidine ring, leading to the formation of novel and complex molecular architectures. The reactivity of chiral molecules can be highly sensitive to the surface structure of catalysts, a phenomenon known as enantiospecific heterogeneous catalysis. nih.gov

Expansion of Applications in Asymmetric Catalysis and Synthesis

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis, with proline and its derivatives being highly effective catalysts for a wide range of enantioselective transformations. mdpi.commdpi.comnih.govnih.gov this compound serves as a valuable precursor for the synthesis of more complex chiral ligands and organocatalysts. nih.gov

Future research will likely focus on:

Development of Novel Organocatalysts: By modifying the pyrrolidine ring or the bromomethyl group, new generations of organocatalysts with enhanced activity, selectivity, and broader substrate scope can be developed. mdpi.commdpi.comrsc.orgresearchgate.net This includes the synthesis of novel diarylprolinol silyl (B83357) ethers and other proline-related catalysts. nih.gov

Immobilization on Solid Supports: To improve the recyclability and industrial applicability of pyrrolidine-based catalysts, researchers are exploring their immobilization on solid supports such as polymers, silica, and metal-organic frameworks (MOFs). rsc.org

Tandem and Cascade Reactions: The development of catalytic systems based on this compound derivatives that can facilitate multi-step reactions in a single pot will be a significant area of advancement. acs.org

Catalyst TypePotential ApplicationKey Research Focus
Novel Organocatalysts Asymmetric aldol (B89426), Michael, and Mannich reactions. mdpi.commdpi.comEnhancing enantioselectivity and expanding substrate scope. rsc.orgresearchgate.net
Immobilized Catalysts Continuous flow reactions, simplified product purification. rsc.orgDeveloping robust and recyclable catalytic systems.
Tandem Reaction Catalysts Efficient synthesis of complex molecules in fewer steps. acs.orgDesigning catalysts for multi-component reactions.

Integration with High-Throughput and Automated Synthesis Platforms

The need for rapid discovery and optimization of new drugs and materials has led to the development of high-throughput and automated synthesis platforms. researchgate.netyoutube.com The integration of this compound into these platforms can accelerate the synthesis of large libraries of chiral compounds for biological screening and materials testing. acs.org

Key aspects of this integration include:

Solid-Phase Synthesis: Adapting the chemistry of this compound for use on solid supports will enable the automated synthesis of diverse pyrrolidine-containing molecules. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability for reactions involving this compound.

Robotics and Artificial Intelligence: Automated robotic systems, guided by AI algorithms, can design and execute complex synthetic routes, including those utilizing chiral building blocks like this compound, to accelerate the discovery of new molecules. youtube.com

The future of research on this compound is bright, with numerous opportunities to develop greener synthetic methods, uncover novel reactivity, expand its role in catalysis, and integrate its use into modern automated platforms. These advancements will undoubtedly solidify its importance as a fundamental chiral building block in the years to come.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight164.04 g/molHRMS
Boiling Point120–125°C (dec.)Distillation
Chiral Purity (ee)>98% (R)Chiral HPLC
Solubility (H₂O)5 mg/mLShake-flask method

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
(2S)-EpimerAcidic conditionsUse buffered solvents
Dehydrohalogenation productHigh temperatureLower reaction T (<40°C)
DimerizationExcess baseLimit stoichiometry

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